molecular formula C22H16N2O8S2 B055730 (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid CAS No. 29588-96-3

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid

Cat. No. B055730
CAS RN: 29588-96-3
M. Wt: 500.5 g/mol
InChI Key: GUQBSPYSVBNDBP-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a disulfide-bonded compound that has a yellow color and is soluble in water. DTNB is commonly used in biochemical and physiological experiments due to its ability to react with sulfhydryl groups.

Mechanism of Action

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid reacts with sulfhydryl groups via a thiol-disulfide exchange reaction. The reaction results in the formation of a mixed disulfide between (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid and the sulfhydryl group. The resulting product has a yellow color and can be measured spectrophotometrically.
Biochemical and Physiological Effects
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has several advantages for lab experiments. It is a non-toxic compound that is easy to use and can be measured spectrophotometrically. (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is also relatively stable and has a long shelf life. However, (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has some limitations. It is sensitive to pH and temperature changes and can be affected by other compounds in the sample.

Future Directions

There are several future directions for the use of (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid in scientific research. One area of research is the development of new methods for measuring sulfhydryl groups in biological molecules. Another area of research is the study of the kinetics of enzyme-catalyzed reactions using (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid. Additionally, (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid could be used in the development of new drugs that target sulfhydryl groups in disease-causing proteins.

Synthesis Methods

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with L-cysteine. The reaction takes place in an aqueous solution at a pH of 8.0-9.0. The resulting product is purified by column chromatography.

Scientific Research Applications

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is widely used in scientific research due to its ability to react with sulfhydryl groups. It is commonly used to measure the concentration of sulfhydryl groups in proteins, enzymes, and other biological molecules. (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is also used to study the kinetics of enzyme-catalyzed reactions.

properties

CAS RN

29588-96-3

Product Name

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid

Molecular Formula

C22H16N2O8S2

Molecular Weight

500.5 g/mol

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C22H16N2O8S2/c25-17-11-5-1-2-6-12(11)18(26)23(17)15(21(29)30)9-33-34-10-16(22(31)32)24-19(27)13-7-3-4-8-14(13)20(24)28/h1-8,15-16H,9-10H2,(H,29,30)(H,31,32)/t15-,16-/m0/s1

InChI Key

GUQBSPYSVBNDBP-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CSSC[C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O

synonyms

L-α,α’-(dithiodimethylene)bis[1,3-dioxo-2-isoindolineacetic Acid;  [R-(R*,R*)]-α,α’-[dithiobis(methylene)]bis[1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid; 

Origin of Product

United States

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